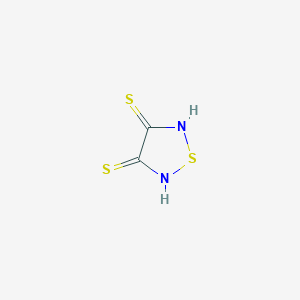
2-(Pent-4-EN-1-YL)pyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its systematic name indicates that it contains a pyridine ring (with a substituent at position 3) attached to a pent-4-en-1-ol moiety.
- The compound’s structure consists of a pyridine ring fused to a five-carbon chain with a double bond at the fourth carbon.
- Unfortunately, specific physical properties such as density, boiling point, and melting point are not readily available in the literature.
1-(Pyridin-3-yl)pent-4-en-1-ol: is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.216 g/mol .
Preparation Methods
- The synthesis of 1-(Pyridin-3-yl)pent-4-en-1-ol involves several steps:
- Start with pyridine-3-carboxaldehyde (CAS: 500-22-1).
- React it with 4-bromo-1-butene (CAS: 5162-44-7) to form the intermediate 4-(pyridin-3-yl)but-1-en-3-ol .
- Finally, eliminate water from the intermediate to obtain the desired compound .
- The reaction conditions and yields are detailed in the literature .
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).
- Major products depend on the specific reaction conditions and the functional groups involved.
1-(Pyridin-3-yl)pent-4-en-1-ol: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- In chemistry, this compound may serve as a building block for more complex molecules.
- In biology and medicine, it could be explored for potential pharmacological activities due to its unique structure.
- Industrial applications may involve its use as an intermediate in fine chemical synthesis.
Mechanism of Action
- The exact mechanism of action for 1-(Pyridin-3-yl)pent-4-en-1-ol remains an area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
- Researchers may explore related pyridine derivatives to understand its uniqueness better.
Remember that scientific advancements continually expand our understanding of compounds, so future research may reveal additional insights into 1-(Pyridin-3-yl)pent-4-en-1-ol
Properties
CAS No. |
127784-82-1 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-pent-4-enylpyridin-3-ol |
InChI |
InChI=1S/C10H13NO/c1-2-3-4-6-9-10(12)7-5-8-11-9/h2,5,7-8,12H,1,3-4,6H2 |
InChI Key |
UZOWYWNASIVLDM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=C(C=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


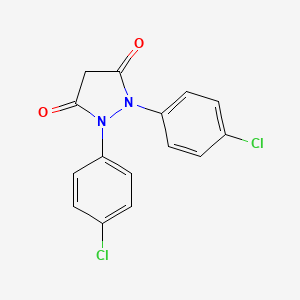
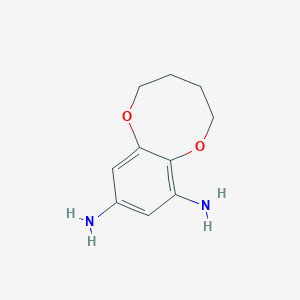



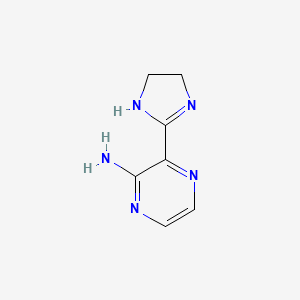
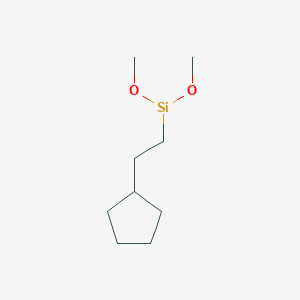
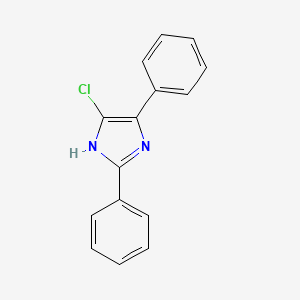
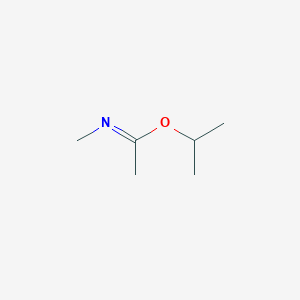

phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
